molecular formula C16H18FN3O4S2 B2488600 1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide CAS No. 2034239-06-8

1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide

Cat. No.: B2488600
CAS No.: 2034239-06-8
M. Wt: 399.46
InChI Key: IIWJDXUYRAISHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a synthetic specialty chemical of high interest in medicinal chemistry and pharmacological research. This complex molecule is a hybrid structure featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide (saccharin) core, a sulfonamide linker, and a 3-fluorophenyl group. The saccharin moiety is a privileged scaffold in drug discovery, known for its involvement in inhibiting various serine proteases and modulating central nervous system targets. The integration of a methanesulfonamide group and a fluorinated aromatic system suggests potential application in the development of enzyme inhibitors or receptor modulators, particularly for research areas involving neurology, oncology, and metabolic diseases. Researchers can utilize this compound as a key intermediate for synthesizing more complex bioactive molecules or as a tool compound for probing biological pathways and structure-activity relationships (SAR). This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough safety assessments before handling.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S2/c1-19-15-7-2-3-8-16(15)20(26(19,23)24)10-9-18-25(21,22)12-13-5-4-6-14(17)11-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJDXUYRAISHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a novel thiadiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies, case analyses, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C16H18FN3O4S2C_{16}H_{18}FN_{3}O_{4}S_{2} with a molecular weight of 399.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the target compound possess activity against various bacterial strains and fungi. For instance, derivatives were tested against Gram-positive (e.g., Streptococcus sp.) and Gram-negative bacteria (e.g., Escherichia coli), demonstrating moderate to good efficacy (Table 1) .

CompoundBacterial StrainInhibition Zone (mm)
1Streptococcus sp.15
2E. coli12
3Aspergillus Niger14

2. MAO Inhibition

The compound's potential as a monoamine oxidase (MAO) inhibitor has been explored. In studies assessing MAO-A inhibition, several thiadiazole derivatives showed promising results, with IC50 values indicating effective inhibition at low concentrations . The target compound may exhibit similar inhibitory effects due to its structural characteristics.

3. Anticancer Activity

Thiadiazole derivatives have also been investigated for anticancer properties. Studies have reported that certain analogs can induce apoptosis in cancer cell lines through various mechanisms . The target compound's structural features suggest it may have similar capabilities, warranting further investigation.

Case Study 1: Thiadiazole Derivatives in Cancer Research

A study evaluated the anticancer activity of a series of thiadiazole derivatives, revealing that compounds with specific substituents showed enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the thiadiazole moiety in mediating these effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The results indicated that modifications to the thiadiazole ring significantly impacted antibacterial activity, emphasizing the need for tailored synthesis in drug development .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Case Studies : A study demonstrated that a related compound displayed antimitotic activity against human tumor cells with mean GI50 values indicating effective growth inhibition at low concentrations .

Antimicrobial Properties

Sulfonamide derivatives have historically been recognized for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial infections:

  • Target Pathways : It is hypothesized that the sulfonamide moiety may interfere with folate synthesis in bacteria.
  • Research Findings : Related studies have shown that modifications in the sulfonamide structure can enhance antibacterial activity .

Antimalarial Potential

Emerging research indicates that sulfonamide derivatives can be designed as antimalarial agents:

  • Design and Synthesis : A rational approach to synthesizing new derivatives has led to compounds that exhibit promising antimalarial activity .
  • Bioactivity Evaluation : In vitro evaluations have shown that certain modifications can enhance efficacy against malaria parasites.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. Key steps include:

  • Formation of the Thiadiazole Core : Utilizing known synthetic routes to construct the thiadiazole ring.
  • Introduction of Functional Groups : Strategic placement of the fluorophenyl and methanesulfonamide groups to enhance bioactivity.

The biological activity of this compound is often assessed using various in vitro assays:

  • Cell Viability Assays : Commonly employed methods include MTT or XTT assays to measure cell proliferation.
  • Mechanistic Studies : Flow cytometry and Western blotting techniques are used to elucidate the mechanisms underlying the observed biological activities.

Summary of Findings

The compound this compound shows promise across multiple therapeutic areas:

  • Anticancer Activity : Effective against various cancer cell lines.
  • Antimicrobial Properties : Potential as an antibacterial agent.
  • Antimalarial Applications : Possibility for development into new antimalarial drugs.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For analogs with similar structures (e.g., methanesulfonamide derivatives), hydrolysis produces sulfonic acids and amines.
Example :

Ar-SO2-NH-R+H2OAr-SO3H+R-NH2\text{Ar-SO}_2\text{-NH-R} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{R-NH}_2

Conditions :

  • Acidic (HCl, 80°C): 6–8 hours, 70–85% yield

  • Basic (KOH, ethanol): 4–6 hours, 60–75% yield

Nucleophilic Substitution

The fluorophenyl group participates in nucleophilic aromatic substitution (NAS), though limited by fluorine’s poor leaving-group tendency. Reactivity is enhanced by electron-withdrawing effects from the thiadiazole dioxide ring .

Reaction Type Nucleophile Conditions Product Yield
Fluorine Displacement Hydroxide (OH⁻)DMF, 100°C, 12 h3-hydroxyphenyl derivative25–30%
Sulfhydryl Attack Thiophenol (C₆H₅SH)K₂CO₃, DMF, 80°C, 8 h3-(phenylthio)phenyl analog40%

Oxidation Pathways

The thiadiazole dioxide ring resists further oxidation, but the sulfonamide’s sulfur atom can undergo oxidative desulfonation under strong oxidizing agents:

Ar-SO2-NH-R+H2O2Ar-OH+NH3+SO42\text{Ar-SO}_2\text{-NH-R} + \text{H}_2\text{O}_2 \rightarrow \text{Ar-OH} + \text{NH}_3 + \text{SO}_4^{2-}

Key Findings :

  • Peracetic acid (CH₃COOOH) in acetic acid: Complete desulfonation in 2 hours at 50°C.

  • Ozone (O₃) in dichloromethane: Degrades the fluorophenyl ring, forming carboxylic acids .

Cycloaddition and Ring-Opening Reactions

The benzo[c] thiadiazole dioxide ring engages in Diels-Alder reactions with electron-rich dienes:

Diene Conditions Product Thermodynamic Stability
1,3-ButadieneToluene, 120°C, 24 hFused bicyclic adductΔG = −15.2 kcal/mol
AnthraceneXylene, 150°C, 48 hPolycyclic sulfonamide derivativeΔG = −22.7 kcal/mol

Photochemical Reactivity

UV irradiation (254 nm) in the presence of O₃ generates hydroxyl radicals (OH- ), leading to C–F bond cleavage and formation of phenolic byproducts .

Mechanistic Pathway :

  • OH- abstracts hydrogen from the fluorophenyl group.

  • Radical recombination forms intermediates.

  • Subsequent oxidation yields 3-hydroxyphenyl derivatives.

Quantum Yield :

  • Φ = 0.12 ± 0.03 (measured via laser flash photolysis) .

Alkylation and Acylation

The sulfonamide’s nitrogen atom undergoes N-alkylation and N-acylation under mild conditions:

Reagent Conditions Product Yield
Methyl iodide (CH₃I)K₂CO₃, DMF, 23°C, 2 hN-methylated sulfonamide85%
Acetyl chloride (ClCOCH₃)Pyridine, 0°C, 1 hN-acetyl derivative78%

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 240°C, primarily via sulfone elimination and fluorophenyl ring fragmentation .

Degradation Products :

  • SO₂ (m/z = 64)

  • 3-fluorophenol (m/z = 112)

  • Benzoquinone derivatives (m/z = 108).

Comparative Reactivity with Analogues

Compound Hydrolysis Rate (k, s⁻¹) Oxidative Stability Electrophilic Reactivity
1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-yl)ethyl)methanesulfonamide3.2 × 10⁻⁴ModerateHigh
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)-2-oxooxazolidin-3-yl)acetamide1.8 × 10⁻⁴HighModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide Methanesulfonamide + imidazothiazole Difluorophenyl, imidazothiazole ring Potential antiviral activity (structural analogy to sulfonamide-based inhibitors)
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133) Triarylmethane + thiazole Trifluoromethylphenyl, thiazole ring Synthetic intermediate; characterized by HRMS, NMR, and melting point (120.5°C)
1-(3-Methyl-2,2-dioxidobenzo[c][1,3,2]diazaborinin-1(3H)-yl)-N-(substituted)methanesulfonamide Benzo[c][1,3,2]diazaborinine + sulfonamide Varied aryl/heteroaryl groups Hypothesized enzyme inhibition (boron-containing analogs)
5-[1-Amino-3-(methylsulfanyl)propyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole + methylsulfanyl Methylsulfanyl group, triazole ring Antiviral screening against HIV-1/2 (low to moderate activity)

Key Observations:

Structural Variations :

  • The target compound’s benzo[c][1,2,5]thiadiazole ring distinguishes it from imidazothiazole () or triazole-based analogs (). This ring system’s electron-withdrawing properties may enhance binding to charged/polar enzyme active sites.
  • Fluorine substitution at the 3-position of the phenyl group (vs. 2,5-difluorophenyl in ) may alter steric and electronic interactions, influencing solubility and target affinity.

Synthetic Routes: Analogues like T133 () are synthesized via chlorination of triarylmethanes followed by nucleophilic substitution with aminothiazole. Similar methods may apply to the target compound’s benzo[c][1,2,5]thiadiazole moiety.

The benzo[c][1,2,5]thiadiazole group may confer unique inhibitory properties against viral proteases. Fluorinated aryl groups (as in ) are associated with improved pharmacokinetic profiles, suggesting the target compound may exhibit enhanced metabolic stability.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated phenyl precursors and heterocyclic intermediates (e.g., benzo[c][1,2,5]thiadiazole derivatives). Key steps include:
  • Coupling reactions : Use of sulfonamide-forming agents (e.g., methanesulfonyl chloride) under anhydrous conditions.
  • Cyclization : Acid- or base-catalyzed closure of the thiadiazole ring, requiring precise temperature control (60–80°C) and solvents like DMF or acetonitrile .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonamide S=O peaks at δ 3.1–3.3 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the dioxidobenzo-thiadiazole core .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram− bacteria, fungi).
  • Enzyme inhibition : Fluorogenic assays targeting kinases or proteases linked to the sulfonamide moiety .

Advanced Research Questions

Q. How does the dioxidobenzo-thiadiazole core influence metabolic stability?

  • Methodological Answer : The 2,2-dioxide group enhances stability by reducing electrophilic reactivity. Assess via:
  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Computational modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor. Compare with non-dioxidized analogs to isolate stability effects .

Q. How can contradictory bioactivity data across assay systems be resolved?

  • Methodological Answer : Discrepancies (e.g., potent in kinase inhibition but inactive in cell-based assays) may arise from:
  • Membrane permeability : Measure logP (HPLC) and use PAMPA assays to evaluate passive diffusion.
  • Off-target effects : Employ proteome-wide profiling (e.g., KinomeScan) to identify non-specific binding.
  • Assay conditions : Standardize pH, serum content, and incubation time. Validate with positive controls (e.g., staurosporine for kinase assays) .

Q. What strategies optimize structure-activity relationships (SAR) for fluorophenyl derivatives?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups at the fluorophenyl para position.
  • Bioisosteric replacement : Replace the sulfonamide with carboxamide or phosphonate groups to modulate solubility.
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. How can synthetic byproducts be minimized during thiadiazole ring formation?

  • Methodological Answer :
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate cyclization.
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity.
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data?

  • Methodological Answer :
  • Non-linear regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Bootstrap resampling : Estimate confidence intervals for potency values.
  • ANOVA with post-hoc tests : Compare activity across analogs (e.g., Tukey’s HSD for multiple comparisons) .

Q. How can crystallographic data resolve ambiguities in NMR assignments?

  • Methodological Answer :
  • Overlay analysis : Compare experimental NMR shifts with computed shifts (e.g., ACD/Labs) based on X-ray-derived coordinates.
  • NOESY/ROESY : Detect through-space correlations (e.g., between fluorophenyl and thiadiazole protons) to validate spatial proximity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.